molecular formula C15H13NO B139793 3-Benzyloxyphenylacetonitrile CAS No. 20967-96-8

3-Benzyloxyphenylacetonitrile

Cat. No. B139793
CAS RN: 20967-96-8
M. Wt: 223.27 g/mol
InChI Key: CKZFVIPFANUBDW-UHFFFAOYSA-N
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Description

3-Benzyloxyphenylacetonitrile is a chemical compound with the molecular formula C15H13NO and a molecular weight of 223.28 . It appears as a white to light yellow powder or crystal .


Molecular Structure Analysis

The molecular structure of 3-Benzyloxyphenylacetonitrile consists of 15 carbon atoms, 13 hydrogen atoms, and 1 nitrogen atom . Unfortunately, the specific details about the molecular structure such as bond lengths, bond angles, and conformation are not provided in the searched resources.


Physical And Chemical Properties Analysis

3-Benzyloxyphenylacetonitrile is a solid at 20 degrees Celsius . It has a melting point range of 47.0 to 51.0 degrees Celsius and a boiling point of 175 degrees Celsius at 1 mmHg .

Scientific Research Applications

Photocatalytic Degradation of Endocrine-Disrupting Chemicals

3-Benzyloxyphenylacetonitrile is related to benzophenone-3 (BP3), a UV filter with endocrine-disrupting effects. Research by Zúñiga-Benítez, Aristizábal-Ciro, and Peñuela (2016) explored the photocatalytic degradation of BP3 using titanium dioxide particles, considering variables like pH, catalyst and pollutant concentrations. This study suggests the potential use of similar compounds in removing pollutants from water through photocatalysis (Zúñiga-Benítez, Aristizábal-Ciro, & Peñuela, 2016).

Electrochemical Synthesis

3-Benzyloxyphenylacetonitrile, akin to benzophenone, can be synthesized electrochemically. Batanero et al. (2003) demonstrated the electrochemical cyanomethylation of benzophenone in acetonitrile, yielding 3-phenylcinnamonitrile. This process uses the radical-anion of benzophenone as a base to form cyanomethylated products (Batanero, Sánchez-Sánchez, Montiel, Aldaz, & Barba, 2003).

Benzylic Oxidation with Chromium(VI) Oxide

Research by Yamazaki (1999) found that CrO3 is an efficient catalyst for benzylic oxidation in acetonitrile, applicable to compounds like 3-Benzyloxyphenylacetonitrile. This reaction converts substituted toluenes to corresponding benzoic acids and ketones (Yamazaki, 1999).

Electrochemical Behavior Study

Studying compounds related to 3-Benzyloxyphenylacetonitrile, Wang, Huang, and Liu (2004) examined the electrochemical behavior of epinephrine at a modified electrode. They observed varied redox peaks depending on pH, indicating potential applications in electrochemical analysis and synthesis (Wang, Huang, & Liu, 2004).

Mild Steel Corrosion Inhibition

Chafiq et al. (2020) studied compounds structurally similar to 3-Benzyloxyphenylacetonitrile for mild steel corrosion inhibition in acidic solutions. Their research implies the potential of related compounds in industrial applications to prevent corrosion (Chafiq, Chaouiki, Lgaz, Salghi, Bhaskar, Marzouki, Bhat, Ali, Khan, & Chung, 2020).

Anti-Cancer Activity

Madadi et al. (2016) synthesized and evaluated analogs of 2- and 3-phenylacetonitriles, related to 3-Benzyloxyphenylacetonitrile, for anti-cancer activities. They found potent anti-cancer activity in these analogs, highlighting the potential of 3-Benzyloxyphenylacetonitrile derivatives in cancer treatment (Madadi, Ketkar, Penthala, Bostian, Eoff, & Crooks, 2016).

HPLC Method for Sunscreen Determination

Kedor‐Hackmann et al. (2006) developed a high-performance liquid chromatographic method for determining sunscreens, including benzophenone-3, related to 3-Benzyloxyphenylacetonitrile. This indicates potential analytical applications for related compounds (Kedor‐Hackmann, De Lourdes Pérez González, Singh, & Santoro, 2006).

Inhibition of Hydrocarbon-Induced Neoplasia

Wattenberg and Loub (1978) studied the effects of indole-3-acetonitrile on hydrocarbon-induced neoplasia, indicating the potential of structurally similar compounds in cancer prevention research (Wattenberg & Loub, 1978).

Safety And Hazards

3-Benzyloxyphenylacetonitrile is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, washing skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

2-(3-phenylmethoxyphenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO/c16-10-9-13-7-4-8-15(11-13)17-12-14-5-2-1-3-6-14/h1-8,11H,9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKZFVIPFANUBDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60334156
Record name 3-Benzyloxyphenylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60334156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Benzyloxyphenylacetonitrile

CAS RN

20967-96-8
Record name 3-(Phenylmethoxy)benzeneacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20967-96-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Benzyloxyphenylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60334156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

3-Hydroxyphenylacetonitrile (834 mg, 6.26 mmol) was dissolved in DMF (10 ml), and to this solution were successively added benzyl bromide (0.82 ml, 6.89 mmol, 1.1 eq) and anhydrous potassium carbonate (1.30 g, 9.40 mmol, 1.5 eq). The mixture was stirred under heating at 90° C. for 1.5 hours. This reaction mixture was cooled to room temperature, and water (20 ml) was added. The mixture was extracted twice with ethyl acetate (40 ml). The organic layers were combined, washed with saturated brine (80 ml) and dried over anhydrous sodium sulfate. The drying agent was filtered off, and the filtrate was concentrated under reduced pressure. The obtained residue was purified by column chromatography (hexane/ethyl acetate=1/1) to give (3-benzyloxyphenyl)acetonitrile (1.21 g, 86.8%).
Quantity
834 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.82 mL
Type
reactant
Reaction Step Two
Quantity
1.3 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

A solution of sodium cyanide (5.9 g.) in dimethyl sulphoxide (40 ml.) was treated with 3-benzyloxybenzyl chloride (23.2 g.) and the reaction mixture stirred and maintained at 60° for 1 hour. The mixture was poured into water and the product was isolated with ether in the usual manner to give 3-benzyloxyphenylacetonitrile, b.p. 162°-166°/0.55 mm.
Quantity
5.9 g
Type
reactant
Reaction Step One
Quantity
23.2 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
T Kametani, K Kigasawa, M Hiiragi… - The Journal of …, 1971 - ACS Publications
The benzyne reaction of a number of ortho-substituted halobenzenes with acetonitrile or phenylacetonitrile was carried out, in various organic solvents together with the appropriate …
Number of citations: 15 pubs.acs.org
MR Benton - 2001 - research-repository.st-andrews.ac …
Studies have been carried out on the synthesis of 13C-labelled flavones to produce derivatives suitable for use in LC-MS as internal standards and in metabolic studies. io Methods …
A Ek, B Witkop - Journal of the American Chemical Society, 1954 - ACS Publications
New labile metabolites derived from tryptophan and bearing oxygen functions in positions 5 and 7 have been prepared and correlated with regard to their actual and potential …
Number of citations: 101 pubs.acs.org

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